molecular formula C16H19NO B090726 N,N-Dibenzylethanolamine CAS No. 101-06-4

N,N-Dibenzylethanolamine

Cat. No.: B090726
CAS No.: 101-06-4
M. Wt: 241.33 g/mol
InChI Key: WTTWSMJHJFNCQB-UHFFFAOYSA-N
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Description

N,N-Dibenzylethanolamine: is an organic compound with the molecular formula C16H19NO . It is a secondary amine where the nitrogen atom is bonded to two benzyl groups and an ethanol group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method to synthesize N,N-Dibenzylethanolamine is through the reductive amination of benzylamine with acetaldehyde, followed by reduction with a suitable reducing agent like sodium borohydride.

    N-Alkylation: Another method involves the N-alkylation of benzylamine with ethylene oxide under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dibenzylethanolamine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve strong bases or acids to facilitate the substitution process.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: N,N-Dibenzylethanolamine is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine:

    Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

    Polymer Production: It is used in the production of polymers and resins, contributing to the development of materials with specific properties.

Mechanism of Action

The mechanism by which N,N-Dibenzylethanolamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethanolamine group can form hydrogen bonds with active sites, while the benzyl groups provide hydrophobic interactions, stabilizing the compound within the target site. This dual interaction enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N,N-Dimethylethanolamine: Similar structure but with methyl groups instead of benzyl groups.

    N,N-Diethylethanolamine: Contains ethyl groups instead of benzyl groups.

    N-Benzylethanolamine: Only one benzyl group attached to the nitrogen atom.

Uniqueness: N,N-Dibenzylethanolamine is unique due to the presence of two benzyl groups, which provide enhanced hydrophobic interactions and stability in various applications compared to its analogs with smaller alkyl groups.

Properties

IUPAC Name

2-(dibenzylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTWSMJHJFNCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059224
Record name Ethanol, 2-[bis(phenylmethyl)amino]-
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Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-06-4
Record name 2-[Bis(phenylmethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibenzylethanolamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[bis(phenylmethyl)amino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[bis(phenylmethyl)amino]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[bis(phenylmethyl)amino]ethanol
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Record name N,N-DIBENZYLETHANOLAMINE
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Synthesis routes and methods I

Procedure details

To a vigorously stirred solution of 6.7 ml (1.12 mol, 1 equiv.) ethanolamine in 120 ml of (1/1) MeOH/H2O were added 7.2 g (1.8 mol, 1.6 equiv.) of sodium hydroxide and 24.6 g (1.8 mol., 1.6 eq). The suspension was refluxed for 30′ before addition of 24.5 ml (2.3 mol., 2 equiv.) of benzyl chloride. The mixture was refluxed overnight before cooled to room temperature and extracted with 3×160 ml of diethyl ether. The organic solution was dried over sodium sulphate, and evaporated. The residue was distilled Kugel Rohr (100° C., 1 mm Hg).
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
( 1/1 )
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.5 gram of dibenzylamine (2.5 mmol), 0.446 gram of ethylenecarbonate (5 mmol) and 0.215 gram of tetraethylammoniumiodide (083 mmol) were mixed together at room temperature. The solid mixture was then heated at 140° C. and the resulting suspension was stirred at this temperature for 26 hours. The reaction mixture was diluted with ethyl acetate and extracted with 10 mL of a 0.5M solution of sodium hydroxide. The aqueous phase was washed with ethyl acetate and the combined organic phases were washed twice with brine. The organic phase was dried on magnesium sulfate, filtered, concentrated under reduced pressure and purified by flash chromatography on silica gel (eluant: ethylacetate/hexane 1/2) to afford 0.5 gram of N,N-dibenzyl-2-aminoethanol (yield: 83%) as an oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ethylenecarbonate
Quantity
0.446 g
Type
reactant
Reaction Step One
Quantity
0.215 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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